N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridazine ring, and a morpholinoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.
Introduction of the Morpholinoethylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-morpholinoethanethiol.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The morpholinoethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyridazine ring and has been studied for its anti-tubercular activity.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has been investigated for its cytotoxic activity against cancer cell lines.
Uniqueness
N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridazine ring, and a morpholinoethylthio group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(12-2-1-8-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-9-21-10-6-19/h1-4,8H,5-7,9-11H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBLUARZDQBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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